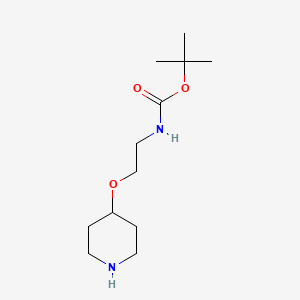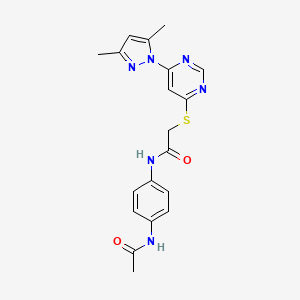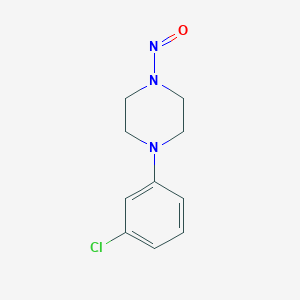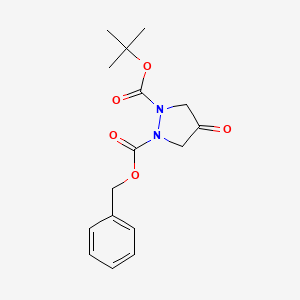![molecular formula C15H16N2O4 B2920140 8-[(2-Methylpropan-2-yl)oxycarbonylamino]quinoline-3-carboxylic acid CAS No. 2490401-47-1](/img/structure/B2920140.png)
8-[(2-Methylpropan-2-yl)oxycarbonylamino]quinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives has been reported in the literature . A convenient and eco-friendly nickel-catalyzed synthesis of quinoline via double dehydrogenative coupling starting from 2-aminobenzyl alcohol/1-phenylethanol and diamine/diol, respectively, operates at mild reaction temperatures .Aplicaciones Científicas De Investigación
1. Design and Synthesis of Helical Structures
Research by Jiang et al. (2003) explored the design and synthesis of oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid. Their study focused on characterizing helical structures of these oligomers, both in solid-state and in solution, revealing their potential for stable helical conformations. This research contributes to the understanding of quinoline-derived foldamers in molecular design (Jiang et al., 2003).
2. Development of Fluorescent Dyes for LCDs
Bojinov and Grabchev (2003) synthesized novel fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates. These compounds demonstrated a high orientation parameter in nematic liquid crystals, indicating their potential application in liquid crystal displays (LCDs) as dyes (Bojinov & Grabchev, 2003).
3. Synthesis and Transformations in Quinoline Derivatives
Aleksanyan and Hambardzumyan (2013) investigated the synthesis and transformations of various quinoline derivatives. Their work highlighted the applications of these compounds in biochemistry and medicine, particularly as fluorophores for studying biological systems (Aleksanyan & Hambardzumyan, 2013).
4. Photobiological Studies of Quinolinones
Fossa et al. (2002) conducted a study on novel furo and thienoquinolinones, aiming to develop photochemotherapeutic agents with increased antiproliferative activity and decreased toxic side effects. They assessed these compounds' potential in PUVA-therapy, a type of photochemotherapy (Fossa et al., 2002).
5. Antimycobacterial Evaluation of Ofloxacin Derivatives
Dinakaran et al. (2008) synthesized novel ofloxacin derivatives as potential antimycobacterial agents. They evaluated these compounds against various strains of Mycobacterium tuberculosis, highlighting their potential in treating mycobacterial infections (Dinakaran et al., 2008).
6. Metal-Free Synthesis of Quinoxaline Derivatives
Xie et al. (2019) reported a metal- and base-free protocol for synthesizing quinoxaline derivatives. This method presents an eco-friendly approach to preparing structurally significant motifs found in natural products and drugs (Xie et al., 2019).
Propiedades
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-11-6-4-5-9-7-10(13(18)19)8-16-12(9)11/h4-8H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDAVFQNTKYINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=CC(=CN=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-3-(3-morpholinopropyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2920057.png)
![N-[[(3R,4S)-4-Hydroxypyrrolidin-3-yl]methyl]-2-nitrobenzenesulfonamide](/img/structure/B2920058.png)

![2-[2-(Dimethylamino)vinyl]benzothiazole](/img/structure/B2920060.png)


![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2920064.png)
![3-[(3-Fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2920065.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B2920069.png)
![N~6~-(4-fluorobenzyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2920070.png)



![1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride](/img/structure/B2920077.png)